molecular formula C16H12BrFN4OS2 B249412 N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No. B249412
M. Wt: 439.3 g/mol
InChI Key: XCNDALKRQWEDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a novel chemical compound that has been recently synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell growth. Additionally, it has been shown to modulate the activity of GABA receptors, which are involved in neurotransmission and have been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide in lab experiments include its potent and selective inhibition of HDACs, its favorable pharmacokinetic profile, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its relatively high cost and limited availability, as well as the need for further studies to investigate its long-term safety and efficacy.

Future Directions

There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide. These include further investigations into its mechanism of action and physiological effects, as well as its potential applications in drug discovery and development. Additionally, future studies could investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves a multi-step process that includes the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of the resulting intermediate with N-(2-aminoethyl)acetamide.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and reducing tumor size in animal models. Additionally, it has been shown to have neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C16H12BrFN4OS2

Molecular Weight

439.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H12BrFN4OS2/c17-11-3-6-13(19-8-11)20-14(23)9-24-16-22-21-15(25-16)7-10-1-4-12(18)5-2-10/h1-6,8H,7,9H2,(H,19,20,23)

InChI Key

XCNDALKRQWEDBP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NN=C(S2)SCC(=O)NC3=NC=C(C=C3)Br)F

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)SCC(=O)NC3=NC=C(C=C3)Br)F

Origin of Product

United States

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